molecular formula C9H10O5S B8394135 3-Methoxy-4-methylsulfonyl-benzoic acid

3-Methoxy-4-methylsulfonyl-benzoic acid

Cat. No.: B8394135
M. Wt: 230.24 g/mol
InChI Key: VJAGIOAAQLIZDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxy-4-methylsulfonyl-benzoic acid is a benzoic acid derivative featuring a methoxy (-OCH₃) group at the 3-position and a methylsulfonyl (-SO₂CH₃) group at the 4-position of the aromatic ring. This compound is characterized by its dual electronic effects: the methoxy group is electron-donating, while the methylsulfonyl group is strongly electron-withdrawing. Such structural features influence its physicochemical properties, including acidity (pKa), solubility, and reactivity, making it relevant in pharmaceutical and agrochemical research for drug design and metabolic studies.

Properties

Molecular Formula

C9H10O5S

Molecular Weight

230.24 g/mol

IUPAC Name

3-methoxy-4-methylsulfonylbenzoic acid

InChI

InChI=1S/C9H10O5S/c1-14-7-5-6(9(10)11)3-4-8(7)15(2,12)13/h3-5H,1-2H3,(H,10,11)

InChI Key

VJAGIOAAQLIZDV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)S(=O)(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Compound Name Substituent Positions & Groups Molecular Weight Predicted pKa* Key Properties
This compound 3-OCH₃, 4-SO₂CH₃ 230.24 g/mol ~2.1–2.5 High acidity, moderate lipophilicity
4-Methoxy-3-sulfamoyl-benzoic acid 4-OCH₃, 3-SO₂NH₂ 231.21 g/mol ~1.8–2.2 Higher solubility (polar -SO₂NH₂ group)
2-Methoxy-5-methylsulfonyl-benzoic acid 2-OCH₃, 5-SO₂CH₃ 230.24 g/mol ~2.3–2.7 Lower acidity (methoxy at ortho position)
3-(Dimethylsulfamoyl)-4-methoxy-benzoic acid 3-SO₂N(CH₃)₂, 4-OCH₃ 259.29 g/mol ~2.0–2.4 Enhanced steric bulk, reduced metabolic stability

Notes:

  • pKa : The target compound’s acidity is amplified by the electron-withdrawing -SO₂CH₃ group at the para position relative to the carboxylic acid.
  • Solubility : Sulfamoyl (-SO₂NH₂) analogs exhibit higher aqueous solubility due to hydrogen bonding.

Research Findings and Data Gaps

  • Experimental Data: Limited direct data exist for the target compound, necessitating extrapolation from analogs. For instance, 4-methoxy-3-sulfamoyl-benzoic acid has a measured logP of 1.2, while the target compound’s logP is predicted to be ~1.5–1.8 due to the less polar -SO₂CH₃ group.
  • Thermal Stability : Methylsulfonyl derivatives generally exhibit higher melting points (e.g., 215–220°C) compared to methoxy analogs (e.g., 180–190°C for 3-methoxy-4-methylbenzoic acid).

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